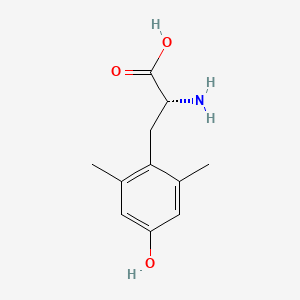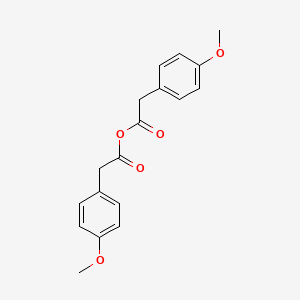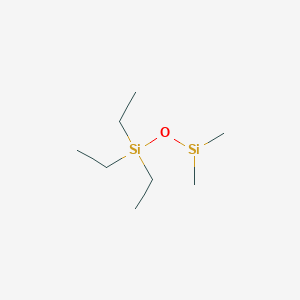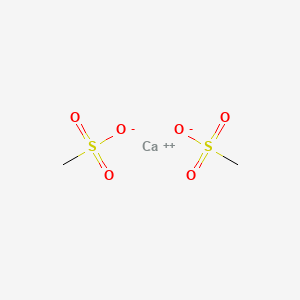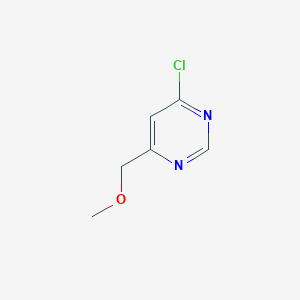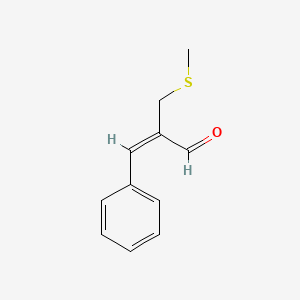
2-(Methylthiomethyl)-3-phenylpropenal
概要
説明
2-(Methylthiomethyl)-3-phenylpropenal is an organic compound that features a propenal (acrolein) backbone with a phenyl group and a methylthiomethyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthiomethyl)-3-phenylpropenal can be achieved through several methods. One common approach involves the reaction of 3-phenylpropenal with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Another method involves the use of dimethyl sulfoxide (DMSO) as a solvent and methylthiomethyl source. This approach is advantageous due to its catalyst-free nature and broad substrate scope, allowing for the preparation of methylthiomethyl derivatives from various carboxylic acids and phenols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Methylthiomethyl)-3-phenylpropenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Methylthiomethyl)-3-phenylpropenal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-(Methylthiomethyl)-3-phenylpropenal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and other cellular components, potentially altering their function and activity.
類似化合物との比較
Similar Compounds
2-(Methylthiomethyl)-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(Methylthiomethyl)-3-phenylpropanol: Similar structure but with an alcohol group instead of an aldehyde.
3-Phenylpropenal: Lacks the methylthiomethyl group.
Uniqueness
2-(Methylthiomethyl)-3-phenylpropenal is unique due to the presence of both a phenyl group and a methylthiomethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
65887-08-3 |
|---|---|
分子式 |
C11H12OS |
分子量 |
192.28 g/mol |
IUPAC名 |
(Z)-2-(methylsulfanylmethyl)-3-phenylprop-2-enal |
InChI |
InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7- |
InChIキー |
QJDHQEQDIWDMOT-XFFZJAGNSA-N |
SMILES |
CSCC(=CC1=CC=CC=C1)C=O |
異性体SMILES |
CSC/C(=C\C1=CC=CC=C1)/C=O |
正規SMILES |
CSCC(=CC1=CC=CC=C1)C=O |
密度 |
1.080-1.085 |
物理的記述 |
viscous yellow liquid |
溶解性 |
insoluble in water; miscible in fats |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
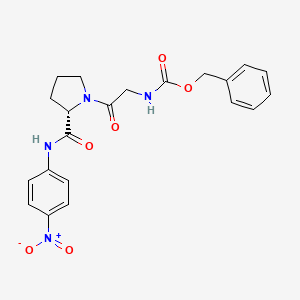
![[Arg8]-Vasotocin acetate salt](/img/structure/B1591483.png)
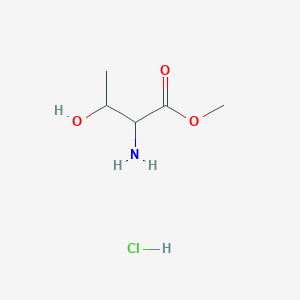
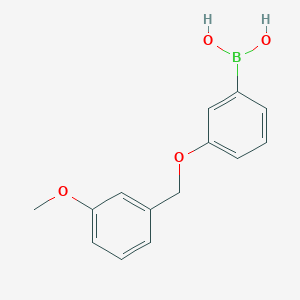

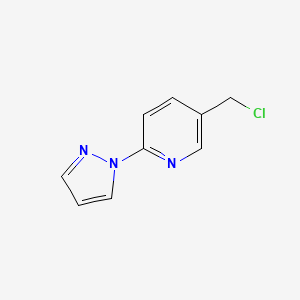

![7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1591496.png)
